molecular formula C20H16Cl2N2O6 B3942518 4-nitrophenyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate

4-nitrophenyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate

Cat. No.: B3942518
M. Wt: 451.3 g/mol
InChI Key: HLLHKVHCSPGJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrophenyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate typically involves multiple steps, starting with the preparation of the core isoindole structure. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The nitro group is introduced using nitration reactions, while the chloro and dioxo groups are incorporated through halogenation and oxidation processes, respectively.

Industrial Production Methods: In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and specific solvents can enhance the efficiency and yield of the synthesis process. Continuous monitoring and purification steps are essential to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Replacement of functional groups with other nucleophiles.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used in the development of new drugs and therapeutic agents due to its potential bioactivity. Studies have shown that similar compounds exhibit antiviral, anti-inflammatory, and anticancer properties.

Medicine: In medicine, this compound could be explored for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties can enhance the performance of products in various applications.

Mechanism of Action

The mechanism by which 4-nitrophenyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate exerts its effects involves its interaction with specific molecular targets. The nitro group can act as an electrophile, while the chloro and dioxo groups can participate in various biochemical pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Nitrophenyl acetate

  • 2-(5,6-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

  • 4-Methylpentanoic acid

Uniqueness: 4-Nitrophenyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate stands out due to its combination of nitro, chloro, and dioxo groups, which contribute to its unique reactivity and potential applications. This combination of functional groups is not commonly found in other compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(4-nitrophenyl) 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O6/c1-10(2)7-17(20(27)30-12-5-3-11(4-6-12)24(28)29)23-18(25)13-8-15(21)16(22)9-14(13)19(23)26/h3-6,8-10,17H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLHKVHCSPGJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitrophenyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate
Reactant of Route 2
Reactant of Route 2
4-nitrophenyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate
Reactant of Route 3
Reactant of Route 3
4-nitrophenyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate
Reactant of Route 4
Reactant of Route 4
4-nitrophenyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate
Reactant of Route 5
4-nitrophenyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate
Reactant of Route 6
4-nitrophenyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate

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